molecular formula C9H5F3N2O B2600663 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 298207-18-8

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole

Cat. No.: B2600663
CAS No.: 298207-18-8
M. Wt: 214.147
InChI Key: GDIDXWYDIVXVOA-UHFFFAOYSA-N
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Description

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a heterocyclic compound characterized by a five-membered oxadiazole ring with a phenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient nature, thermal stability, and versatility in medicinal and materials chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical and agrochemical applications . Its synthesis typically involves cyclization of hydrazide precursors or condensation reactions, as exemplified in protocols using tetrazoles and carboxylic acid derivatives .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIDXWYDIVXVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole can be synthesized through the cyclization of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like amines and thiols can react with the compound under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen or nitro groups onto the phenyl ring, while nucleophilic substitution can result in the formation of amine or thiol derivatives.

Scientific Research Applications

The 1,3,4-oxadiazole ring system is known for its broad spectrum of biological activities. The specific compound 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole has been investigated for several therapeutic potentials:

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells .
  • Case Study : A study reported that derivatives of this compound demonstrated high binding affinity to key cancer-related enzymes such as AURKA and VEGFR-2 through molecular docking studies .

Antidiabetic Activity

The compound has also been evaluated for its anti-diabetic properties:

  • In Vivo Studies : In genetically modified diabetic models (Drosophila melanogaster), the compound significantly lowered glucose levels, suggesting potential for managing diabetes .

Antiviral Activity

Recent studies have explored the antiviral capabilities of oxadiazole derivatives against viruses such as dengue:

  • Discovery : A series of oxadiazole derivatives were identified as non-nucleoside inhibitors of the dengue viral polymerase with submicromolar activity against multiple serotypes .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways:

  • General Synthesis : The synthesis typically involves the condensation of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .

Applications in Agrochemicals

In addition to its pharmaceutical applications, this compound is being studied for use in agrochemicals:

  • Pesticidal Activity : Compounds with oxadiazole structures have shown efficacy as fungicides and herbicides due to their ability to disrupt biological pathways in pests .

Summary of Findings

Application AreaSpecific Findings
AnticancerInduces apoptosis; inhibits AURKA and VEGFR-2; effective against glioblastoma and breast cancer cells .
AntidiabeticLowers glucose levels in diabetic models; potential for diabetes management .
AntiviralInhibits dengue virus polymerase; effective against multiple serotypes .
AgrochemicalsEfficacy as fungicides and herbicides; disrupts biological pathways in pests .

Comparison with Similar Compounds

Antifungal Activity

Compounds with sulfonyl or sulfinyl groups at position 2, such as 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia) , exhibit potent antifungal activity (EC₅₀: 19.9–93.3 µg/mL), outperforming hymexazol . In contrast, 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole’s -CF₃ group may enhance membrane permeability but requires further antifungal testing for direct comparison.

Antimicrobial and Anti-inflammatory Activity

  • 5-(2-Naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione shows moderate activity against Candida krusei (MIC: 64 µg/mL) .
  • Compounds with p-methoxy or 3,4-dimethoxy substituents exhibit enhanced antimicrobial and anti-inflammatory activities compared to reference drugs .

Antiviral Activity

1,3,4-Oxadiazole derivatives like 26a and 26c are less active against influenza M2 proton channels than isoxazole or 1,2,4-oxadiazole analogues, highlighting heterocycle-dependent efficacy . This suggests the oxadiazole core’s geometry and electronic properties critically influence target engagement.

Electronic and Physical Properties

Crystal Structure and Solubility

Adamantyl-substituted oxadiazoles (e.g., 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ) form rigid, planar crystal structures due to strong intermolecular interactions, which may reduce solubility compared to the more lipophilic -CF₃ group in the target compound .

Electron Transport in Materials Science

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is used in polymer light-emitting diodes (PLEDs) for electron transport.

Structure-Activity Relationship (SAR) Trends

Compound Substituents Key Activity Reference
Ia 2-SO₂CH₃, 5-trimethoxyphenyl Antifungal (EC₅₀: 19.9 µg/mL)
5-(2-Naphthyloxymethyl) 2-SH, 5-naphthyloxymethyl Antifungal (MIC: 64 µg/mL)
26a 1,3,4-Oxadiazole core Weak antiviral activity
PBD 2-Biphenyl, 5-phenyl Electron transport in PLEDs
Target Compound 2-Ph, 5-CF₃ Underexplored (potential in drug design)

Pharmacological Potential

  • Electron-Withdrawing Groups: The -CF₃ group’s strong inductive effect may improve metabolic stability and bioavailability compared to -NO₂ or -Br substituents .
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration, which is advantageous for CNS-targeted drugs .

Biological Activity

2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound and its derivatives exhibit potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from this structure have shown IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that these compounds can activate apoptotic pathways, leading to increased caspase activity and p53 expression levels in treated cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects :

  • Bacterial Strains : Some studies have reported that oxadiazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, specific derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-Diabetic Activity

Emerging research also points towards the anti-diabetic potential of oxadiazole compounds:

  • In Vivo Studies : Animal models have demonstrated that certain derivatives can lower glucose levels effectively. For instance, studies using Drosophila melanogaster as a model organism indicated that specific oxadiazole derivatives significantly reduced glucose levels in diabetic models .

Table 1: Biological Activity of this compound Derivatives

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-75.0
AnticancerA5498.0
AntimicrobialE. coli12.5
AntimicrobialS. aureus15.0
Anti-diabeticDrosophila melanogasterNot specified

Case Study 1: Anticancer Activity

A study investigated a series of oxadiazole derivatives for their anticancer activity against a panel of cancer cell lines. Among these, this compound exhibited remarkable growth inhibition with an IC50 value of approximately 5 µM against MCF-7 cells. The study concluded that the trifluoromethyl group significantly enhances the compound's potency by improving its interaction with cellular targets .

Case Study 2: Anti-Diabetic Effects

Another investigation focused on the anti-diabetic properties of oxadiazole derivatives in a genetically modified diabetic model using Drosophila melanogaster. Compounds including this compound demonstrated a significant reduction in glucose levels compared to control groups. This finding suggests potential therapeutic applications for managing diabetes through modulation of glucose metabolism .

Q & A

Q. Basic

  • ¹H/¹³C NMR : To verify substituent positions (e.g., phenyl vs. trifluoromethyl groups). For example, aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the oxadiazole ring protons are absent due to symmetry .
  • IR spectroscopy : Peaks at 1610–1680 cm⁻¹ (C=N stretching) and 1240–1300 cm⁻¹ (C-O-C in oxadiazole) confirm ring formation .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 269 [M+H]⁺) validate the molecular formula .

What in vitro assays are standard for evaluating its antioxidant activity?

Q. Basic

  • DPPH radical scavenging assay : Measures hydrogen-donating capacity at 517 nm absorbance. IC₅₀ values are calculated using dose-response curves .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies reduction of Fe³⁺ to Fe²⁺, indicating electron-transfer capacity.
  • Cell-based ROS assays : Using fluorescent probes (e.g., DCFH-DA) in cancer cell lines to assess intracellular oxidative stress modulation .

How can molecular docking studies predict the interaction of this compound with biological targets?

Q. Advanced

  • Target selection : Prioritize receptors like tyrosinase (for melanogenesis studies) or bacterial trans-translation machinery (for antimicrobial activity) based on structural homology .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., His263 in tyrosinase) .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB IDs) to ensure reliability .

What strategies mitigate discrepancies in biological activity data across studies?

Q. Advanced

  • Standardize assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and reagent batches to minimize variability .
  • Control for substituent effects : Compare activity of derivatives with systematic structural variations (e.g., electron-withdrawing vs. donating groups) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify confounding factors like solvent polarity or incubation time .

How do substituent variations affect its pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation. LogP values >2.5 improve membrane permeability but may reduce solubility .
  • Hydrogen-bond donors : Introducing -NH₂ or -OH groups increases hydrophilicity (clogP ≤1.5) and renal clearance rates.
  • Bioisosteric replacements : Replace ester groups with oxadiazole rings to mimic carbamate geometry while improving hydrolytic stability .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How to design derivatives for enhanced antimicrobial efficacy?

Q. Advanced

  • Structural motifs : Incorporate thiazole or triazole moieties to disrupt bacterial cell wall synthesis (e.g., targeting penicillin-binding proteins) .
  • SAR analysis : Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) show higher Gram-positive activity (MIC ≤2 µg/mL) due to increased membrane disruption .
  • Synergistic combinations : Test with β-lactam antibiotics to overcome resistance via efflux pump inhibition .

What computational tools assess its ADME properties?

Q. Basic

  • SwissADME : Predicts bioavailability, GI absorption, and blood-brain barrier penetration based on physicochemical descriptors .
  • pkCSM : Estimates toxicity (e.g., hERG inhibition) and hepatic metabolism using machine learning models .
  • Molecular dynamics (MD) : Simulates plasma protein binding (e.g., albumin) to estimate half-life .

What analytical methods resolve structural ambiguities in synthesized derivatives?

Q. Advanced

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., 5-trifluoromethyl vs. 2-phenyl positioning) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing ortho/meta substituents on phenyl rings) .
  • HPLC-MS : Detects impurities (e.g., uncyclized hydrazides) with >95% purity thresholds for biological testing .

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